Optical Rotation as a Definitive Criterion for Enantiopurity Verification
The specific optical rotation [α]19/D of +17.5° (neat) serves as a definitive, quantifiable marker for (S)-(+)-2-Chloropropan-1-ol, providing a clear distinction from its enantiomer, (R)-(-)-2-Chloropropan-1-ol, which has an equal and opposite rotation . The racemic mixture, as a 1:1 blend, exhibits no net optical rotation (0°) [1]. This metric is essential for verifying enantiopurity during synthesis and procurement, ensuring that the correct stereochemical configuration is maintained for downstream applications.
| Evidence Dimension | Specific Optical Rotation ([α]19/D, neat) |
|---|---|
| Target Compound Data | +17.5° |
| Comparator Or Baseline | (R)-(-)-2-Chloropropan-1-ol: ~ -17.5° (inferred); Racemic Mixture (CAS 78-89-7): 0° |
| Quantified Difference | 35.0° difference between enantiomers; 17.5° difference from racemate |
| Conditions | Neat liquid, 19 °C, D-line sodium lamp |
Why This Matters
Optical rotation is a primary, non-destructive QC metric that directly confirms stereochemical identity, preventing costly failures in asymmetric synthesis where enantiomeric purity is paramount.
- [1] PubChem. (2025). 1-Propanol, 2-chloro- (Racemic Mixture). Compound Summary CID 6566. View Source
